Cys(NPys)-Antennapedia Homeobox (43-58) amide
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Overview
Description
Cys(NPys)-Antennapedia Homeobox (43-58) amide is a synthetic peptide that incorporates a cysteine residue modified with a nitropyridylsulfenyl (NPys) group. This peptide is derived from the Antennapedia homeodomain, specifically the 43-58 amino acid sequence. The Antennapedia homeodomain is a well-known transcription factor involved in the regulation of gene expression during development. The modification with NPys enhances the peptide’s stability and functionality, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys(NPys)-Antennapedia Homeobox (43-58) amide typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The cysteine residue is introduced with a protecting group, such as trityl (Trt), to prevent unwanted side reactions. After the peptide chain is assembled, the NPys group is introduced through a selective reaction with the cysteine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-purity peptides suitable for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Cys(NPys)-Antennapedia Homeobox (43-58) amide undergoes various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with other cysteine residues, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The NPys group can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Air oxidation or iodine in acidic aqueous acetic acid.
Reduction: Phosphine-mediated reduction or DTT.
Substitution: Various nucleophiles can be used to substitute the NPys group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol-containing peptides.
Substitution: Modified peptides with different functional groups replacing the NPys group.
Scientific Research Applications
Cys(NPys)-Antennapedia Homeobox (43-58) amide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying disulfide bond formation and stability.
Biology: Employed in studies of protein-protein interactions and gene regulation mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Cys(NPys)-Antennapedia Homeobox (43-58) amide involves its ability to penetrate cell membranes and interact with intracellular targets. The NPys modification enhances the peptide’s stability and facilitates its cellular uptake. Once inside the cell, the peptide can bind to specific DNA sequences, modulating gene expression and influencing cellular processes. The cysteine residue’s ability to form disulfide bonds also plays a crucial role in stabilizing the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Cys(Acm)-Antennapedia Homeobox (43-58) amide: Similar peptide with an acetamidomethyl (Acm) protecting group instead of NPys.
Cys(Mmt)-Antennapedia Homeobox (43-58) amide: Contains a monomethoxytrityl (Mmt) protecting group.
Cys(Trt)-Antennapedia Homeobox (43-58) amide: Features a trityl (Trt) protecting group.
Uniqueness
Cys(NPys)-Antennapedia Homeobox (43-58) amide is unique due to the presence of the NPys group, which provides enhanced stability and reactivity compared to other protecting groups. This modification allows for more precise control over the peptide’s chemical and biological properties, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H176N38O22S3/c1-6-62(3)90(149-102(164)80(42-44-88(119)152)140-95(157)76(37-23-51-129-110(122)123)135-93(155)69(117)61-174-175-109-86(150(171)172)40-26-50-128-109)107(169)143-75(36-18-22-49-116)101(163)148-91(63(4)7-2)108(170)147-84(57-66-60-133-71-32-14-12-30-68(66)71)105(167)144-82(55-64-27-9-8-10-28-64)103(165)141-79(41-43-87(118)151)99(161)146-85(58-89(120)153)106(168)139-78(39-25-53-131-112(126)127)96(158)137-77(38-24-52-130-111(124)125)97(159)142-81(45-54-173-5)100(162)136-74(35-17-21-48-115)98(160)145-83(56-65-59-132-70-31-13-11-29-67(65)70)104(166)138-73(34-16-20-47-114)94(156)134-72(92(121)154)33-15-19-46-113/h8-14,26-32,40,50,59-60,62-63,69,72-85,90-91,132-133H,6-7,15-25,33-39,41-49,51-58,61,113-117H2,1-5H3,(H2,118,151)(H2,119,152)(H2,120,153)(H2,121,154)(H,134,156)(H,135,155)(H,136,162)(H,137,158)(H,138,166)(H,139,168)(H,140,157)(H,141,165)(H,142,159)(H,143,169)(H,144,167)(H,145,160)(H,146,161)(H,147,170)(H,148,163)(H,149,164)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t62-,63-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,90-,91-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDJRXAABYCGQJ-LNTZVFCOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSC6=C(C=CC=N6)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC6=C(C=CC=N6)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H176N38O22S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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